Z-Devd-afc

Vue d'ensemble

Description

Z-DEVD-AFC est un substrat fluorogène pour la caspase 3, une protéase qui est rapidement activée lorsque les cellules sont exposées à des conditions apoptotiques. La caspase 3 clive la poly(ADP-ribose) polymérase, et ce substrat est hydrolysé par la caspase 3 pour générer de la 7-amido-4-trifluorométhylcoumarine hautement fluorescente .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La préparation de Z-DEVD-AFC implique la synthèse d'une séquence peptidique qui comprend l'acide aspartique, l'acide glutamique, la valine et l'acide aspartique, suivie de la fixation de la 7-amido-4-trifluorométhylcoumarine. La synthèse peptidique utilise généralement des techniques de synthèse peptidique en phase solide, où les acides aminés sont ajoutés séquentiellement à une chaîne peptidique liée à une résine. Le produit final est ensuite clivé de la résine et purifié .

Méthodes de production industrielle : La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour garantir un rendement et une pureté élevés. L'utilisation de synthétiseurs peptidiques automatisés et de chromatographie liquide haute performance pour la purification sont des pratiques courantes dans les environnements industriels .

Analyse Des Réactions Chimiques

Types de réactions : Z-DEVD-AFC subit principalement une hydrolyse lorsqu'il est exposé à la caspase 3. Cette réaction d'hydrolyse entraîne le clivage de la liaison peptidique et la libération de 7-amido-4-trifluorométhylcoumarine .

Réactifs et conditions communs : La réaction d'hydrolyse nécessite la présence de caspase 3, qui agit comme l'enzyme pour catalyser la réaction. Les conditions réactionnelles comprennent généralement une solution tamponnée avec un pH adapté à l'activité de la caspase 3, souvent autour de pH 7,4 .

Principaux produits formés : Le principal produit formé par l'hydrolyse de this compound est la 7-amido-4-trifluorométhylcoumarine, qui est hautement fluorescente et peut être détectée par spectroscopie de fluorescence .

Applications de la recherche scientifique

This compound est largement utilisé dans la recherche scientifique pour étudier l'apoptose, un processus de mort cellulaire programmée. Il est utilisé pour mesurer l'activité de la caspase 3 dans divers échantillons biologiques, y compris les lysats cellulaires et les extraits tissulaires. Les propriétés fluorescentes de la 7-amido-4-trifluorométhylcoumarine permettent une détection et une quantification sensibles de l'activité de la caspase 3 .

Outre la recherche sur l'apoptose, this compound est utilisé dans la découverte et le développement de médicaments pour cribler les inhibiteurs potentiels de la caspase 3. Il est également utilisé dans des études qui examinent les mécanismes moléculaires des maladies où l'apoptose joue un rôle essentiel, comme le cancer et les maladies neurodégénératives .

Mécanisme d'action

This compound exerce ses effets en servant de substrat à la caspase 3. Lorsque les cellules subissent une apoptose, la caspase 3 est activée et clive la liaison peptidique dans this compound, libérant la 7-amido-4-trifluorométhylcoumarine. Les propriétés fluorescentes du produit libéré permettent la détection et la quantification de l'activité de la caspase 3. La cible moléculaire de this compound est la caspase 3, et la voie impliquée est la voie de signalisation apoptotique .

Applications De Recherche Scientifique

Z-DEVD-AFC is widely used in scientific research to study apoptosis, a process of programmed cell death. It is used to measure caspase 3 activity in various biological samples, including cell lysates and tissue extracts. The fluorescent properties of 7-amido-4-trifluoromethylcoumarin allow for sensitive detection and quantification of caspase 3 activity .

In addition to apoptosis research, this compound is used in drug discovery and development to screen for potential inhibitors of caspase 3. It is also employed in studies investigating the molecular mechanisms of diseases where apoptosis plays a critical role, such as cancer and neurodegenerative disorders .

Mécanisme D'action

Z-DEVD-AFC exerts its effects by serving as a substrate for caspase 3. When cells undergo apoptosis, caspase 3 is activated and cleaves the peptide bond in this compound, releasing 7-amido-4-trifluoromethylcoumarin. The fluorescent properties of the released product allow for the detection and quantification of caspase 3 activity. The molecular target of this compound is caspase 3, and the pathway involved is the apoptotic signaling pathway .

Comparaison Avec Des Composés Similaires

Composés similaires :

- Z-VAD-FMK : Un inhibiteur de caspase à large spectre qui prévient l'apoptose en inhibant l'activité de la caspase.

- Ac-DEVD-AMC : Un autre substrat fluorogène pour la caspase 3, similaire à Z-DEVD-AFC mais avec des propriétés fluorescentes différentes.

- Z-IETD-AFC : Un substrat fluorogène pour la caspase 8, utilisé pour étudier l'activité de cette enzyme dans l'apoptose .

Unicité : this compound est unique par sa haute spécificité pour la caspase 3 et sa capacité à générer un produit hautement fluorescent lors de l'hydrolyse. Cela en fait un excellent outil pour étudier l'activité de la caspase 3 et l'apoptose dans divers systèmes biologiques .

Propriétés

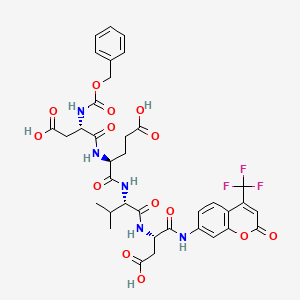

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H38F3N5O14/c1-17(2)30(34(55)42-23(14-27(47)48)32(53)40-19-8-9-20-21(36(37,38)39)13-29(51)58-25(20)12-19)44-31(52)22(10-11-26(45)46)41-33(54)24(15-28(49)50)43-35(56)57-16-18-6-4-3-5-7-18/h3-9,12-13,17,22-24,30H,10-11,14-16H2,1-2H3,(H,40,53)(H,41,54)(H,42,55)(H,43,56)(H,44,52)(H,45,46)(H,47,48)(H,49,50)/t22-,23-,24-,30-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEPURZRNABGOCW-CQUCHYGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H38F3N5O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

821.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.